molecular formula C15H17N3OS B11614263 (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11614263
M. Wt: 287.4 g/mol
InChI Key: JORXWFJXEHXJBN-ACCUITESSA-N
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Description

(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazolone derivatives with benzaldehyde derivatives under basic or acidic conditions. Common reagents include thiazolone, benzaldehyde, and a suitable base such as sodium hydroxide or an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazolidin-4-one
  • (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-2(5H)-one

Uniqueness

The uniqueness of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+

InChI Key

JORXWFJXEHXJBN-ACCUITESSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2

Origin of Product

United States

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